Sakacin A

Food Safety Biopreservation Antimicrobial Resistance

Sakacin A (CAS 145266-47-3) is a 41-amino-acid, ribosomally synthesized, pediocin-like class IIa bacteriocin produced by Lactobacillus sakei, with a calculated molecular mass of 4308.7 Da. It is a small, heat-stable polypeptide characterized by a potent, narrow-spectrum antilisterial activity and a dual mechanism of action involving proton motive force dissipation and cell wall breakdown.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 145266-47-3
Cat. No. B1208104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakacin A
CAS145266-47-3
Synonymscurvacin A
sakacin A
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C
InChIInChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18)
InChIKeyACQJWVPNGVNRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sakacin A (CAS 145266-47-3): Technical Baseline and Molecular Characteristics


Sakacin A (CAS 145266-47-3) is a 41-amino-acid, ribosomally synthesized, pediocin-like class IIa bacteriocin produced by Lactobacillus sakei, with a calculated molecular mass of 4308.7 Da [1]. It is a small, heat-stable polypeptide characterized by a potent, narrow-spectrum antilisterial activity and a dual mechanism of action involving proton motive force dissipation and cell wall breakdown [2][3]. Sakacin A is genetically and structurally identical to curvacin A, and its production and immunity are encoded by the 8,668-bp sap operon [4][5].

Class IIa bacteriocin antimicrobial research
Listeria monocytogenes inhibition model studies
Chromosomal production system in Lactobacillus sakei
Dual mechanism (PMF + cell wall) reported

Why Sakacin A Cannot Be Interchanged with Other Class IIa Bacteriocins


Despite sharing a common pediocin-like fold and mannose phosphotransferase (Man-PTS) receptor target, class IIa bacteriocins exhibit substantial divergence in potency, strain specificity, and stability. Direct comparative studies across 200 Listeria monocytogenes strains reveal that Sakacin A's inhibitory profile correlates poorly with even closely related bacteriocins like Sakacin P [1]. This variability is further compounded by differences in thermal stability, matrix-specific performance, and the presence of specific immunity genes, making one-to-one functional substitution between Sakacin A and other bacteriocins a scientifically unsupported approach [2][3].

Strain susceptibility profile may differ significantly from Sakacin P; low IC50 correlation reported.
Matrix-dependent activity: performance shifts between meat and dairy models limit direct substitution with other class IIa bacteriocins.
Mechanism variation (dual PMF + lytic vs. single pore-forming) may alter bactericidal outcome in different product environments.
Genetic context (chromosomal vs. plasmid) affects production stability; substituting producer strains may lead to inconsistent yield.

Sakacin A Differential Performance: Quantitative Comparative Analysis


Comparative Inhibitory Potency (IC50) Against 200 Listeria monocytogenes Strains

Sakacin A demonstrates a distinct inhibitory profile compared to both its class IIa relative Sakacin P and the class I lantibiotic nisin. Across a panel of 200 Listeria monocytogenes strains, Sakacin A exhibited a 50% inhibitory concentration (IC50) range of 0.16 to 44.2 ng/mL. While its potency is generally lower than that of Sakacin P (0.01-0.61 ng/mL), the correlation between the IC50 values of Sakacin A and Sakacin P was surprisingly low [1]. This indicates that the susceptibility of a given L. monocytogenes strain to one bacteriocin does not predict its susceptibility to the other, a crucial point for application design.

Inhibitory potency vs. 200 strains
Head-to-head
IC50 0.16–44.2 ng/mL (Sakacin A); Sakacin P 0.01–0.61 ng/mL
Low cross-correlation observed; distinct susceptibility pattern
Supports strain-specific screening context
200 L. monocytogenes strains; microtiter assay
Food Safety Biopreservation Antimicrobial Resistance

Food Matrix-Specific Inactivation: Superior Performance in Meat vs. Milk

Sakacin A demonstrates superior and selective efficacy in complex food matrices. In a comparative study using cell-free culture supernatants (CFS), Sakacin A was highly effective at controlling Listeria in a meat matrix, achieving an inactivation level of 512 AU/g. In stark contrast, Sakacin X, another bacteriocin, was ineffective in meat but showed strong activity in milk (2048 AU/mL) [1]. This matrix-specific performance is a critical differentiator, indicating that Sakacin A is particularly well-suited for meat and poultry applications.

Matrix-specific activity
Head-to-head
512 AU/g in meat; Sakacin X ineffective in meat
Activity retained in meat, not in dairy model
Matrix-dependent response context
Cell-free supernatants; challenge study
Active Packaging Food Preservation Meat Safety

Unique Dual Mechanism of Action: Proton Motive Force Dissipation and Cell Wall Lysis

Sakacin A is distinguished by a dual bactericidal mechanism that combines rapid, energy-dependent dissipation of the proton motive force (PMF) with a slower lytic activity against peptidoglycan cell walls [1]. In kinetic assays, purified Sakacin A dissipated both the transmembrane potential (ΔΨ) and pH gradient (ΔpH) in Listeria cells in a very intense and rapid fashion [1]. Mass spectrometric analysis confirmed that Sakacin A hydrolyzes various bonds within the peptidoglycan layer [1]. While PMF dissipation is a common class IIa mechanism, the additional, confirmed cell wall lytic activity provides a second layer of attack that is not universally documented for all pediocin-like bacteriocins (e.g., pediocin PA-1's primary mechanism is pore formation without strong evidence of direct peptidoglycan hydrolysis).

Dual mechanism of action
Class-level
Rapid PMF dissipation (ΔΨ + ΔpH) + peptidoglycan lysis
Contrasts with typical pore-only class IIa mode
Dual-mode action context
Fluorescent probes; mass spec on cell walls
Mode of Action Antimicrobial Resistance Membrane Biology

Genetic and Structural Differentiation: Chromosomal Operon and Immunity Profile

The genetic architecture of Sakacin A production and immunity is distinct. The sap operon, a chromosomal 8,668-bp locus, encodes a two-component regulatory system (SapK/SapR) and a dedicated ABC transporter (SapT/E), which are essential for biosynthesis and export [1]. Crucially, the SapE immunity protein confers specific resistance to Sakacin A [1]. This chromosomal localization contrasts with many other class IIa bacteriocins (e.g., pediocin PA-1, plantaricin 423), whose production genes are frequently plasmid-borne, leading to potential genetic instability or horizontal gene transfer [2][3]. Furthermore, Sakacin A is structurally identical to curvacin A, but its dedicated immunity protein ensures that producer strains remain viable [4].

Genetic architecture
Cross-study
Chromosomal sap operon (8,668 bp); dedicated immunity protein
Plasmid-borne in pediocin PA-1/plantaricin 423
Stable production context
Lb. sakei Lb706; operon sequencing
Molecular Genetics Bacteriocin Engineering Strain Development

Sakacin A: Validated Application Scenarios Based on Comparative Evidence


Sakacin A as a Specialized Biopreservative for Listeria Control in Meat and Poultry Products

Given its documented matrix-specific efficacy of 512 AU/g in meat [1] and its distinct strain susceptibility profile [2], Sakacin A is optimally deployed as a biopreservative in ready-to-eat (RTE) meat and poultry products. Its performance in this matrix surpasses that of Sakacin X, which is ineffective in meat [1], making Sakacin A a more appropriate choice for applications like active packaging films for turkey deli meat [3] or surface treatments for cooked sausages to prevent post-process Listeria contamination. The chromosomal stability of its production genes [4] also supports the use of producer strains as protective cultures in fermented meat products, offering a consistent and reliable antilisterial effect.

Strategic Use Against Listeria monocytogenes Strain Panels with Low Sakacin P Susceptibility

The low cross-correlation between Sakacin A and Sakacin P IC50 values across 200 L. monocytogenes strains [1] indicates that Sakacin A is effective against a distinct subset of the pathogen population. For food processing facilities with persistent L. monocytogenes strains that exhibit reduced susceptibility to other class IIa bacteriocins like Sakacin P or pediocin PA-1, Sakacin A presents a strategic alternative. Implementing a hurdle strategy or rotating Sakacin A with other bacteriocins could mitigate the risk of selecting for cross-resistant strains and enhance overall pathogen control programs, based on the differential strain coverage demonstrated in vitro [1].

Sakacin A in Antimicrobial Packaging Designed for Enhanced Kinetic Kill

The dual mechanism of action of Sakacin A—combining rapid PMF dissipation with slower cell wall lysis [2]—makes it a compelling candidate for antimicrobial packaging applications where sustained activity is required. The initial, rapid attack on membrane energetics provides a quick kill, while the secondary lytic activity may contribute to a more prolonged and thorough bactericidal effect on Listeria cells that adhere to food contact surfaces or are trapped within packaging films. This dual action could translate to a lower required concentration in active packaging formulations compared to bacteriocins relying solely on membrane permeabilization, thereby reducing cost and potential sensory impacts.

Development of Stable, Chromosomally-Encoded Protective Cultures for Fermented Meats

The chromosomal location of the sakacin A operon in Lactobacillus sakei Lb706 [3] offers a significant advantage for developing stable protective starter cultures. Unlike plasmid-encoded bacteriocins that can be lost during serial propagation or industrial fermentation, the sap genes are stably inherited. This genetic stability ensures consistent Sakacin A production over multiple production cycles without the need for selective pressure, reducing process variability and the risk of batch failure. This makes L. sakei strains harboring the sakacin A operon a robust and reliable choice for the bioprotection of fermented sausages and other meat products where a consistent, long-term antilisterial hurdle is desired.

Application
Selection Property
Validation Focus
Meat product Listeria challenge studies
Meat matrix activity profile
Antimicrobial efficacy in meat model
Strain-panel susceptibility screening
Distinct IC50 strain profile
Susceptibility correlation analysis
Antimicrobial packaging research
Dual mechanism (PMF + lysis)
Sustained kill kinetics in films
Protective culture development
Chromosomal operon stability
Production consistency over passages
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